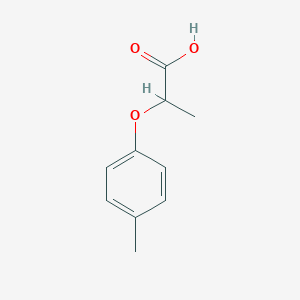

2-(4-Methylphenoxy)propanoic acid

Description

The exact mass of the compound 2-(4-Methylphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZPXFENISXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394590 | |

| Record name | 2-(4-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-83-2 | |

| Record name | 2-(4-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methylphenoxy)propanoic acid (CAS No. 22504-83-2), a notable member of the aryloxyphenoxypropionate class of compounds. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering in-depth insights into its chemical identity, physicochemical characteristics, synthesis, and potential biological significance. While this specific molecule is not as extensively documented as some of its chlorinated analogues like Mecoprop, this guide synthesizes available data and established chemical principles to present a thorough scientific profile. We will delve into its structural attributes, propose a detailed synthetic protocol based on analogous reactions, discuss its likely mechanism of action as a herbicide, and outline its safety profile.

Chemical Identity and Physicochemical Properties

2-(4-Methylphenoxy)propanoic acid, also known as 2-(p-tolyloxy)propanoic acid, is an aromatic carboxylic acid. Its structure features a propanoic acid moiety linked to a p-cresol (4-methylphenol) group through an ether linkage. This structure is foundational to a class of compounds with significant biological activity.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-methylphenoxy)propanoic acid | [1] |

| Synonyms | 2-(p-Tolyloxy)propanoic acid, 2-(4-Methylphenoxy)propionic acid | [2] |

| CAS Number | 22504-83-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White shining powder | [2] |

| Melting Point | 99-105 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Spectroscopic Profile (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methyl, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-12 ppm.

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region (approximately 6.8-7.2 ppm).

-

Methine Proton (-CH): A quartet around 4.7 ppm, split by the adjacent methyl group.

-

Propanoic Acid Methyl Protons (-CH-CH₃): A doublet at approximately 1.5 ppm, split by the methine proton.

-

Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, expected around 175-180 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the oxygen-bearing carbon appearing most downfield (around 155 ppm) and the methyl-bearing carbon around 130 ppm. The other two aromatic carbons will resonate in the 115-130 ppm range.

-

Methine Carbon (-O-CH): Expected to appear around 70-75 ppm.

-

Methyl Carbons: The aromatic methyl carbon signal will be around 20 ppm, while the propanoic acid methyl carbon will be slightly more upfield, around 18 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ (aromatic ether) and 1210-1320 cm⁻¹ (carboxylic acid) regions.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Synthesis and Reaction Mechanisms

The most common and industrially relevant method for preparing aryloxypropanoic acids is the Williamson ether synthesis. This method is robust and proceeds via a nucleophilic substitution (Sₙ2) mechanism. A detailed protocol, adapted from established procedures for analogous compounds, is provided below.

Proposed Synthesis: Williamson Ether Synthesis via Phase-Transfer Catalysis

This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, enhancing reaction rates and yields.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

-

Deprotonation of p-Cresol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (10.81 g, 0.1 mol).

-

Add a 30% aqueous solution of sodium hydroxide (20 mL, approx. 0.15 mol).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium p-cresolate salt. The causality here is the conversion of the weakly nucleophilic phenol into the much more potent phenoxide nucleophile.

-

-

Phase-Transfer Catalyzed Etherification:

-

To the aqueous phenoxide solution, add toluene (50 mL) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol). The PTC is crucial as it transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, thus overcoming the phase incompatibility of the reactants.

-

Slowly add 2-chloropropanoic acid (10.85 g, 0.1 mol) to the vigorously stirring biphasic mixture.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Wash the organic layer with water (2 x 30 mL).

-

Combine the aqueous layers and acidify to a pH of ~2 with concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

-

Cool the acidified aqueous solution in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(4-Methylphenoxy)propanoic acid as a white crystalline solid.

-

Biological Activity and Mechanism of Action

While specific toxicological studies on 2-(4-Methylphenoxy)propanoic acid are limited, its structural similarity to aryloxyphenoxypropionate (AOPP or 'FOP') herbicides strongly suggests a similar mechanism of action.[1] This class of herbicides acts as potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][5][6]

Caption: Proposed Mechanism of Action via ACCase Inhibition.

Mechanism Explained:

-

Target Enzyme: ACCase is a critical enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[6]

-

Inhibition: AOPP herbicides are competitive inhibitors with respect to the acetyl-CoA substrate at the carboxyltransferase (CT) domain of the enzyme.[5] By binding to ACCase, 2-(4-Methylphenoxy)propanoic acid would block this essential step.

-

Physiological Effect: The inhibition of fatty acid synthesis halts the production of lipids necessary for building new cell membranes and for plant growth. This effect is most pronounced in rapidly growing meristematic tissues.[3]

-

Selectivity: The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants. Broadleaf plants possess a form of the enzyme that is naturally less sensitive to inhibition by this class of compounds.[3]

This mode of action makes 2-(4-Methylphenoxy)propanoic acid a potential candidate for development as a selective, post-emergent herbicide for controlling grass weeds in broadleaf crops.

Analytical Methodologies

Quantitative analysis of aryloxyphenoxypropanoic acids is typically achieved using chromatographic techniques. A standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Step-by-Step HPLC Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of 2-(4-Methylphenoxy)propanoic acid reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent, such as acetonitrile, to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

For formulated products, accurately weigh a portion expected to contain about 10 mg of the active ingredient into a 10 mL volumetric flask.

-

Extract with acetonitrile, sonicate for 15 minutes, and dilute to volume.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (Typical):

-

Instrument: HPLC system with UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 275 nm or MS in negative ion mode (monitoring for [M-H]⁻ at m/z 179.07).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

-

Safety and Toxicology

Based on aggregated GHS information from suppliers, 2-(4-Methylphenoxy)propanoic acid is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2-(4-Methylphenoxy)propanoic acid is a structurally significant aryloxyphenoxypropionate with potential applications in the agrochemical sector. While it is less studied than its halogenated counterparts, its chemical properties can be confidently understood through the application of fundamental organic chemistry principles. Its synthesis is achievable via established methods like the Williamson ether synthesis, and its biological activity is likely centered on the inhibition of the ACCase enzyme. This guide provides a foundational resource for scientists and researchers, enabling further investigation and application of this versatile molecule.

References

-

ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO Brazil. Retrieved from [Link]

-

Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Missouri. Retrieved from [Link]

-

A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2-(4-Methylphenoxy)propanoic acid | C10H12O3. (n.d.). PubChem. Retrieved from [Link]

-

Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update | Weed Science | Cambridge Core [cambridge.org]

- 5. scielo.br [scielo.br]

- 6. file.sdiarticle3.com [file.sdiarticle3.com]

An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Phenoxypropanoic Acids

This technical guide offers a comprehensive exploration of 2-(4-Methylphenoxy)propanoic acid (CAS No. 22504-83-2), a molecule of interest in diverse fields including agrochemicals, pharmaceuticals, and cosmetics. As a Senior Application Scientist, the aim is to provide not just a collection of data, but a synthesized narrative grounded in scientific principles and practical insights. It is important to note that while this guide focuses on the specific chemical entity of 2-(4-Methylphenoxy)propanoic acid, the existing body of scientific literature is more extensive for its chlorinated analogue, mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid). Therefore, where direct data for the title compound is limited, this guide will draw upon well-established knowledge of closely related phenoxypropanoic acids to provide a robust and insightful resource. This approach allows for a deeper understanding of the compound's expected properties and potential applications, while clearly delineating established data from reasoned scientific extrapolation.

Section 1: Physicochemical Properties and Molecular Structure

2-(4-Methylphenoxy)propanoic acid is an aromatic carboxylic acid. Its molecular structure, characterized by a p-cresol moiety linked to a propanoic acid via an ether bond, is fundamental to its chemical behavior and biological activity.

| Property | Value | Source(s) |

| CAS Number | 22504-83-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 2-(4-methylphenoxy)propanoic acid | [2] |

| Synonyms | 2-p-Tolyloxy-propionic acid | [3] |

| Appearance | White shining powder | [3] |

| Melting Point | 99-105 °C | [3] |

| SMILES | CC1=CC=C(C=C1)OC(C)C(=O)O | [2] |

| InChI Key | BTQZPXFENISXER-UHFFFAOYSA-N | [2] |

Molecular Structure Visualization:

Caption: 2D structure of 2-(4-Methylphenoxy)propanoic acid.

Section 2: Synthesis and Manufacturing

The most prevalent and industrially scalable method for the synthesis of 2-(4-Methylphenoxy)propanoic acid is the Williamson ether synthesis . This robust SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Principle:

The synthesis commences with the deprotonation of p-cresol (4-methylphenol) using a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-halopropanoic acid or its ester, such as 2-chloropropionic acid, to form the ether linkage.

Visualizing the Synthesis Pathway:

Caption: Williamson ether synthesis workflow for 2-(4-Methylphenoxy)propanoic acid.

Detailed Experimental Protocol (Adapted from similar syntheses):

-

Step 1: Deprotonation of p-Cresol.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 equivalent) in a suitable solvent such as ethanol or water.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0 equivalent), and stir the mixture until the p-cresol has completely dissolved to form the sodium p-methylphenoxide. Gentle heating may be applied to facilitate dissolution.

-

-

Step 2: Nucleophilic Substitution.

-

To the solution from Step 1, add 2-chloropropionic acid (1.0-1.2 equivalents).

-

Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the crude 2-(4-Methylphenoxy)propanoic acid.

-

The crude product can be collected by vacuum filtration and washed with cold water.

-

-

Step 4: Purification.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

-

Section 3: Analytical Characterization

Accurate characterization of 2-(4-Methylphenoxy)propanoic acid is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

3.1 Spectroscopic Analysis

While a complete set of publicly available spectra for 2-(4-Methylphenoxy)propanoic acid is limited, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the phenyl ring, and the methyl group of the propanoic acid moiety. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, the ether-linked carbon, and the aliphatic carbons.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s, 1H) | 175 - 180 |

| Aromatic (C₆H₄) | 6.8 - 7.2 (m, 4H) | 115 - 155 |

| Methine (-CH) | 4.5 - 4.8 (q, 1H) | 70 - 75 |

| Phenyl Methyl (-CH₃) | 2.2 - 2.4 (s, 3H) | 20 - 25 |

| Propanoic Methyl (-CH₃) | 1.5 - 1.7 (d, 3H) | 15 - 20 |

3.1.2 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(4-Methylphenoxy)propanoic acid is expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

3.1.3 Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 |

| C-O stretch (Ether) | 1250 - 1000 |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

3.2 Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of 2-(4-Methylphenoxy)propanoic acid.

3.2.1 Achiral HPLC

For routine purity analysis, reversed-phase HPLC is typically employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) provides good separation and peak shape.

3.2.2 Chiral HPLC

2-(4-Methylphenoxy)propanoic acid is a chiral molecule, existing as two enantiomers. The biological activity of many phenoxypropanoic acids is enantiomer-specific. Therefore, the separation and quantification of the individual enantiomers are critical, particularly in drug development.

Workflow for Chiral HPLC Method Development:

Caption: A typical workflow for chiral HPLC method development.

Direct enantiomeric resolution can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of arylpropanoic acids[4]. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or a mixture of aqueous buffer and an organic modifier for reversed-phase chromatography.

Section 4: Applications in Research and Industry

2-(4-Methylphenoxy)propanoic acid and its derivatives have a range of applications, stemming from their biological activities.

-

Agrochemicals: As a close structural analog of the herbicide mecoprop, this compound is a key ingredient in the development of selective herbicides for the control of broadleaf weeds[3]. The mechanism of action is believed to be similar to that of other phenoxy herbicides, which act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants[5].

-

Pharmaceuticals: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[6]. While specific data for 2-(4-Methylphenoxy)propanoic acid is limited, its structural similarity to NSAIDs like ibuprofen suggests potential anti-inflammatory properties. The proposed mechanism for such activity would be the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins[7]. Further research is required to elucidate its specific anti-inflammatory profile and potential as a therapeutic agent.

-

Cosmetics: The compound is also utilized in skincare products for its potential anti-inflammatory properties, which could be beneficial for sensitive and acne-prone skin[2][3].

-

Organic Synthesis: In a laboratory setting, 2-(4-Methylphenoxy)propanoic acid serves as a versatile reagent and building block for the synthesis of more complex molecules[2][3].

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Methylphenoxy)propanoic acid.

Hazard Identification:

-

Causes skin irritation. [8]

-

Causes serious eye irritation. [8]

-

May cause respiratory irritation. [8]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Section 6: Concluding Remarks and Future Directions

2-(4-Methylphenoxy)propanoic acid is a molecule with established and potential applications across multiple scientific disciplines. While its role as a precursor in the agrochemical industry is well-documented, its potential as a pharmaceutical agent, particularly as an anti-inflammatory drug, warrants further investigation. Future research should focus on a comprehensive evaluation of its biological activities, including its specific mechanism of action, pharmacokinetic profile, and toxicological properties. Furthermore, the differential activities of its enantiomers should be explored to fully understand its therapeutic potential. This in-depth technical guide provides a solid foundation for researchers and developers to build upon as they continue to unlock the full potential of this versatile compound.

References

-

J&K Scientific. 2-(4-Methylphenoxy)propionic acid | 22504-83-2. Available from: [Link]

-

SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

- Majethia GN, Haq W, Balendiran GK. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry. 2023;7:101282.

-

PubChem. Mecoprop-P. Available from: [Link]

- Zipper C, Nickel K, Andreesen JR, Fuchs G. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propionic acid) in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology. 1996;62(11):4318-4322.

- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

- Aturki Z, D'Orazio G, Fanali S. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules. 2021;26(3):655.

- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- Zipper C, Bunge M, Le-Gal PL, Andreesen JR, Fuchs G. Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop ((RS)-2-(4-Chloro-2-Methylphenoxy)propionic Acid) in an Enantioselective Manner by Sphingomonas herbicidovorans sp. nov.

-

PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available from: [Link]

-

National Institute of Standards and Technology. Mecoprop - the NIST WebBook. Available from: [Link]

- Ilisz I, Aranyi A, Pataj Z, Péter A. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

- Kumar P, Sangam, Bala VC, Nimesh S, Bajpai A. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;17(4):540-555.

- Smejkal CW, Vallaeys T, Seymour FA, Burton SK, Lappin-Scott HM. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology. 2001;3(4):288-293.

-

PubChem. 2-(4-Methylphenoxy)propanoic acid. Available from: [Link]

- Bader GN, Khan MSY. Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.

- Roberts DM, Dissanayake W, Buckley NA, Dawson AH. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Clinical Toxicology. 2011;49(7):648-654.

- Takeuchi K, Kato S, Ogawa Y, Watanabe S, Asada S. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. 2010;53(21):7879-7882.

- Stoyanova A, Lazarova M, Valcheva V, Momekov G, Antonov L, Shivachev B, Nikolova I, Dimitrov I. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. 2022;27(19):6429.

- Takeuchi K, Kato S, Ogawa Y, Watanabe S, Asada S. Synthesis and Biological Evaluation of Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs With Low Gastric Ulcerogenic Activity. Chemical & Pharmaceutical Bulletin. 2012;60(6):763-767.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nal.usda.gov [nal.usda.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-(4-Methylphenoxy)propanoic Acid and its Stereoisomers

An in-depth exploration of the chemical properties, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and drug development professionals.

Foreword

In the vast landscape of chemical compounds with significant biological activity, the phenoxyalkanoic acids hold a prominent position. Among them, 2-(4-Methylphenoxy)propanoic acid, more commonly known by its trivial name Mecoprop, has been a subject of extensive study and application for decades. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive and in-depth understanding of Mecoprop, its synonyms, stereoisomers, and its multifaceted interactions with biological systems.

Our journey will take us from the fundamental chemical and physical properties of this molecule to the intricacies of its synthesis and the elegant mechanism by which it exerts its potent herbicidal effects. We will also explore the analytical techniques that allow for its precise quantification and the separation of its enantiomers, a critical aspect given their differential biological activity.

Furthermore, this guide will venture beyond the well-trodden path of agricultural science to address an audience of drug development professionals. By examining the structural similarities of Mecoprop to known pharmaceuticals and exploring its effects on animal systems, we aim to stimulate new avenues of thought and research.

This document is structured to be a self-validating system of information, where each piece of data is supported by authoritative references, and the rationale behind experimental choices is clearly articulated. It is our hope that this guide will serve as an invaluable resource, fostering a deeper understanding and inspiring further innovation in the fields of agricultural science, chemical biology, and drug discovery.

Nomenclature and Identification: A Compound of Many Names

2-(4-Methylphenoxy)propanoic acid is known by a variety of names in scientific literature, commercial products, and regulatory documents. A clear understanding of this nomenclature is crucial for accurate information retrieval and communication.

The most common synonym for 2-(4-Methylphenoxy)propanoic acid is Mecoprop .[1][2] It is also widely referred to as MCPP (methylchlorophenoxypropionic acid).[1][2]

Other synonyms and trade names include:

It is important to note that "Mecoprop" often refers to the racemic mixture of its two stereoisomers. The herbicidally active enantiomer is the (R)-(+)-isomer, which is specifically designated as Mecoprop-P or (R)-Mecoprop .[6][7]

Table 1: Chemical Identifiers for Mecoprop and Mecoprop-P

| Identifier | Mecoprop (racemic) | Mecoprop-P ((R)-enantiomer) |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | (2R)-2-(4-Chloro-2-methylphenoxy)propanoic acid |

| CAS Number | 93-65-2, 7085-19-0 (for the acid) | 16484-77-8 |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol | 214.65 g/mol |

| InChIKey | WNTGYJSOUMFZEP-UHFFFAOYSA-N | WNTGYJSOUMFZEP-SSDOTTSWSA-N |

Physicochemical Properties: The Foundation of Activity

The physical and chemical properties of Mecoprop dictate its environmental fate, biological availability, and formulation characteristics.

Mecoprop is an odorless, colorless to light brown crystalline solid.[8] It is stable to heat, hydrolysis, reduction, and oxidation under normal conditions.[9] Being a carboxylic acid, it is acidic and can form salts with bases.[3]

Table 2: Key Physicochemical Properties of Mecoprop

| Property | Value | References |

| Melting Point | 94-95 °C | [8] |

| Water Solubility | 620 mg/L at 20 °C | [10] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, diethyl ether, and ethyl acetate. | [8] |

| Vapor Pressure | 0.31 mPa at 20 °C | [8] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 at pH 7 | [8] |

The moderate water solubility and lipophilicity (indicated by LogP) of Mecoprop are key to its biological activity, allowing it to be absorbed by plant leaves and translocated within the plant.

Synthesis and Stereochemistry: From Racemate to Active Enantiomer

The industrial synthesis of Mecoprop is a well-established process. Understanding this process is fundamental for appreciating its chemical properties and the importance of stereochemistry in its application.

Synthesis of Racemic Mecoprop

The synthesis of racemic Mecoprop typically involves a two-step process:

-

Chlorination of o-cresol (2-methylphenol): The starting material, 2-methylphenol, is chlorinated to produce 4-chloro-2-methylphenol.[2]

-

Etherification: The resulting 4-chloro-2-methylphenol is then reacted with 2-chloropropionic acid under basic conditions. This Williamson ether synthesis results in the formation of racemic 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).[2]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. MECOPROP-P synthesis - chemicalbook [chemicalbook.com]

- 7. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Physical Characteristics of 2-p-Tolyloxy-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-p-Tolyloxy-propionic acid. This document is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this compound.

Introduction

2-p-Tolyloxy-propionic acid, also known by its IUPAC name 2-(4-methylphenoxy)propanoic acid, is a carboxylic acid derivative. Its structure, featuring a tolyl group linked to a propionic acid moiety via an ether bond, suggests potential applications in various fields, including agrochemicals and pharmaceuticals, due to its structural similarity to other biologically active phenoxypropionic acids.[1] A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in any research or development context.

Chemical Identity and Molecular Structure

A clear identification of the molecule is the first step in its scientific evaluation.

-

IUPAC Name: 2-(4-methylphenoxy)propanoic acid[2]

-

Synonyms: 2-p-Tolyloxy-propionic acid, 2-(p-Tolyloxy)propanoic acid[1][2]

-

Molecular Weight: 180.20 g/mol [2]

The molecular structure of 2-p-Tolyloxy-propionic acid is depicted below:

Figure 1: Chemical structure of 2-p-Tolyloxy-propionic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for experimental design and interpretation. The available data for 2-p-Tolyloxy-propionic acid are summarized below. It is important to note that while some experimental data is available, other properties are currently based on predictive models.

| Property | Value | Source |

| Appearance | White shining powder | [1] |

| Melting Point | 99-105 °C | [1] |

| Boiling Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| pKa (acid dissociation constant) | Not experimentally determined. | |

| Solubility | No quantitative experimental data found. As a carboxylic acid with a significant hydrophobic moiety, it is expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, acetone, and ethyl acetate.[3] |

Safety and Handling

Based on available safety data for similar compounds, 2-p-Tolyloxy-propionic acid should be handled with care.

Hazard Identification:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1]

Experimental Protocols for Physical Characterization

The following section outlines standard, field-proven methodologies for the experimental determination of the key physical properties of a solid organic compound like 2-p-Tolyloxy-propionic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline 2-p-Tolyloxy-propionic acid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (based on the known range of 99-105 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Figure 2: Workflow for melting point determination.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is essential for designing reaction conditions and formulations.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: Prepare test tubes with a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Sample Addition: To each test tube containing 1 mL of solvent, add a small, pre-weighed amount (e.g., 10 mg) of 2-p-Tolyloxy-propionic acid.

-

Observation:

-

Vortex or shake each tube vigorously for 30 seconds.

-

Observe for complete or partial dissolution.

-

If not fully dissolved, gently heat the mixture and observe any changes in solubility.

-

Record observations as "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating.

-

Figure 3: Workflow for qualitative solubility assessment.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-O stretch (ether and carboxylic acid): Absorptions in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C bends: Peaks in the 1600-1450 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the powdered 2-p-Tolyloxy-propionic acid onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Processing: Process the spectrum (e.g., baseline correction) as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

-

-COOH proton: A broad singlet far downfield, typically >10 ppm.

-

Aromatic protons: Doublets in the aromatic region (approx. 6.8-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

-CH- proton (alpha to carbonyl): A quartet around 4.5-5.0 ppm.

-

-CH₃ protons (on the aromatic ring): A singlet around 2.3 ppm.

-

-CH₃ protons (on the propionyl group): A doublet around 1.5 ppm.

Expected ¹³C NMR Chemical Shifts:

-

-COOH carbon: In the range of 170-180 ppm.

-

Aromatic carbons: Several signals between 115-160 ppm.

-

-CH- carbon (alpha to carbonyl): Around 70-75 ppm.

-

-CH₃ carbons: Signals for the two methyl groups would appear in the upfield region, typically below 30 ppm.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) of 2-p-Tolyloxy-propionic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Figure 4: General workflows for NMR and Mass Spectrometry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion Peak [M]⁺: Expected at m/z = 180.

-

Loss of the carboxylic acid group [-COOH]: A fragment at m/z = 135.

-

Cleavage of the ether bond: Fragments corresponding to the tolyloxy radical (m/z = 107) and the propionyl cation (m/z = 73).

-

Other characteristic fragments: Further fragmentation of these initial ions.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy (typically 70 eV).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This technical guide has synthesized the currently available information on the physical characteristics of 2-p-Tolyloxy-propionic acid. While key identifiers and the melting point are established, a notable gap exists in the experimental data for other fundamental properties such as boiling point, density, pKa, and detailed solubility. Furthermore, publicly accessible experimental spectral data (IR, NMR, MS) is lacking. The provided protocols offer a robust framework for researchers to experimentally determine these missing values, which is essential for a complete and accurate physicochemical profile of this compound. Such data will be invaluable for advancing its potential applications in scientific and industrial research.

References

- Vertex AI Search. Mecoprop | Solubility of Things.

- Greenbook.net.

- International Labour Organiz

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- PubChem. 2-(4-Methylphenoxy)propanoic acid | C10H12O3 | CID 3643626.

- Fisher Scientific.

- Chem-Impex. 2-(4-Methylphenoxy)propionic acid.

- Greenbook.net.

- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.

- Chem-Impex. 2-(4-Methylphenoxy)propionic acid.

Sources

An In-depth Technical Guide to the Mechanism of Action of Mecoprop [2-(4-chloro-2-methylphenoxy)propanoic acid]

Abstract

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a highly effective selective, post-emergence herbicide belonging to the phenoxy acid class.[1][2] It is widely utilized in agriculture and turf management for the control of broadleaf weeds.[1][3] The herbicidal activity of mecoprop stems from its function as a synthetic auxin, mimicking the natural plant hormone Indole-3-acetic acid (IAA).[3][4][5][6] This mimicry initiates a cascade of uncontrolled and disorganized growth in susceptible dicotyledonous plants, ultimately leading to their death while leaving monocotyledonous species like grasses largely unaffected.[4] This technical guide provides a comprehensive examination of the molecular mechanism of mecoprop, detailing the signaling cascade from receptor binding to downstream physiological disruption. It further outlines robust experimental protocols for validating its mode of action and summarizes key toxicological and environmental data relevant to its application.

Introduction and Chemical Identity

Mecoprop (MCPP) is a cornerstone of modern weed management strategies. As a member of the Group 4 (WSSA) or Group O (HRAC) herbicides, its mode of action is classified as synthetic auxin activity.[5][7] The compound exists as a racemic mixture of two stereoisomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop. The herbicidal efficacy is almost exclusively attributed to the (R)-enantiomer, now commonly formulated and marketed as mecoprop-P (MCPP-p).[1][8][9]

Mecoprop is absorbed systemically through the leaves and roots of the target plant and is translocated to meristematic tissues where it exerts its effects.[3][7][8] Its ability to selectively target broadleaf weeds makes it invaluable for use in cereal crops and turfgrass.[1][3]

| Table 1: Chemical and Physical Properties of Mecoprop | |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid[10] |

| Synonyms | MCPP, 2-(4-Chloro-2-methylphenoxy)propionic acid[11] |

| Chemical Class | Phenoxy Acetic Acid[5] |

| CAS Number | 93-65-2 (racemic mixture)[10] |

| Molecular Formula | C₁₀H₁₁ClO₃[1] |

| Molecular Weight | 214.64 g/mol [11] |

| Appearance | Colorless to brown crystalline powder[1][12] |

| Water Solubility | 620 mg/L[5] |

| Mode of Action | Synthetic Auxin (Plant Growth Regulator)[5][13] |

The Core Mechanism: Synthetic Auxin Mimicry

The foundation of mecoprop's herbicidal action is its structural similarity to the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin. In healthy plants, IAA regulates a vast array of processes, including cell elongation, division, differentiation, and tropic responses. It functions as a precise molecular signal, with its concentration and activity tightly controlled through biosynthesis, transport, and degradation.

Mecoprop disrupts this delicate balance. Its chemical structure, particularly the carboxylic acid side chain and the aromatic ring, allows it to be recognized and processed by the plant's auxin signaling machinery as if it were endogenous IAA.[4][14] However, unlike IAA, synthetic auxins like mecoprop are not easily degraded by the plant's metabolic pathways, leading to a persistent and overwhelming hormonal signal.[15]

Caption: Structural analogy between natural auxin (IAA) and mecoprop.

The Molecular Signaling Cascade

The persistent auxin signal initiated by mecoprop hijacks the cell's primary auxin response pathway, leading to catastrophic deregulation of growth. This process can be broken down into a series of well-defined molecular events.

-

Perception and Co-Receptor Binding : Mecoprop enters the plant cell and binds to the auxin co-receptor complex. This complex consists of an F-box transport inhibitor response 1/auxin signaling F-box protein (TIR1/AFB) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[16] The binding of mecoprop stabilizes the interaction between these two proteins.

-

Ubiquitination and Degradation : The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The mecoprop-induced binding of the Aux/IAA repressor to this complex targets the repressor for poly-ubiquitination. This molecular "tag" marks the Aux/IAA protein for destruction by the 26S proteasome, the cell's protein degradation machinery.

-

De-repression of ARFs : In the absence of an auxin signal, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors. This binding prevents ARFs from regulating their target genes. The degradation of the Aux/IAA repressors releases the ARFs.

-

Transcriptional Activation : Once freed, the ARFs can bind to Auxin Response Elements (AuxREs) in the promoter regions of hundreds of auxin-responsive genes. This triggers a massive, uncontrolled wave of gene transcription. These genes encode proteins involved in cell wall loosening (e.g., expansins), cell division, and ethylene biosynthesis, leading to the characteristic symptoms of auxin herbicide injury.[7][16]

Caption: Molecular signaling pathway of Mecoprop action.

Physiological and Phenotypic Consequences

The molecular chaos induced by mecoprop manifests as distinct and severe physiological symptoms in susceptible broadleaf plants.

-

Uncontrolled Growth : The massive upregulation of growth-related genes leads to rapid, unsustainable cell division and elongation, causing twisting of stems and petioles (epinasty), leaf cupping, and callus formation on stems.[4][7]

-

Selective Toxicity : Grasses and other monocots are generally tolerant to mecoprop.[4] This selectivity is attributed to several factors, including differences in vascular structure. Grasses possess specialized sclerenchyma cells that provide structural support to the vascular tissues, preventing their collapse during the herbicide-induced twisting.[4] Additionally, differences in herbicide uptake, translocation, and metabolism may contribute to this tolerance.

-

Ethylene Production : Synthetic auxins are known to stimulate the production of ethylene, another key plant hormone.[7] Elevated ethylene levels can contribute to symptoms like epinasty and senescence, exacerbating the herbicidal effect.

-

Resource Depletion : The uncontrolled growth consumes the plant's energy reserves. The phloem, responsible for transporting sugars, is often crushed or blocked, leading to starvation of the roots and eventual plant death over a period of days to weeks.[3]

Experimental Validation Protocols

The herbicidal mechanism of mecoprop can be validated and quantified through established laboratory and greenhouse bioassays. The following protocols provide a framework for assessing its auxin-like activity.

Protocol 5.1: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a highly sensitive method to quantify auxin activity by measuring the inhibition of primary root elongation.

Methodology:

-

Preparation of Media: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of mecoprop concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).

-

Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

-

Stratification and Growth: Store plates at 4°C for 48 hours in the dark (stratification) to synchronize germination. Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) in a vertical orientation.

-

Data Collection: After 7-10 days, scan the plates and measure the length of the primary root for at least 15 seedlings per concentration using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the average root length for each concentration. Normalize the data to the untreated control (0 nM) and plot the dose-response curve. Calculate the EC₅₀ (Effective Concentration causing 50% inhibition) using a suitable regression model.

| Table 2: Example Data for Root Growth Inhibition Assay | |

| Mecoprop Conc. (nM) | Average Root Length (% of Control) |

| 0 | 100% |

| 10 | 85% |

| 50 | 62% |

| 100 | 48% |

| 500 | 21% |

| 1000 | 8% |

| Calculated EC₅₀ | ~95 nM |

Protocol 5.2: qRT-PCR Analysis of Auxin-Responsive Gene Expression

This protocol directly measures the molecular impact of mecoprop by quantifying the upregulation of known auxin-responsive genes.

Caption: Experimental workflow for gene expression analysis.

Methodology:

-

Plant Treatment: Grow a susceptible plant species (e.g., tomato, Solanum lycopersicum) to the 3-4 leaf stage. Treat plants with a sublethal dose of mecoprop or a mock solution.

-

Sample Collection: Harvest apical shoot tissue at various time points post-treatment (e.g., 0, 1, 3, 6, and 24 hours). Immediately freeze samples in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the tissue samples using a commercial kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, SAUR family genes) and a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression for each target gene at each time point compared to the mock-treated control using the 2-ΔΔCt method. A significant increase in the expression of target genes validates the auxin-mimicking action of mecoprop.

Toxicological and Environmental Profile

While effective as a herbicide, the use of mecoprop requires an understanding of its potential impact on non-target organisms and the environment.

Human Health: Mecoprop is classified as slightly toxic to humans (EPA Toxicity Class III).[1][13] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1][12][17] Ingestion may lead to nausea, vomiting, and abdominal pain.[1][17] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data for mecoprop specifically is considered inconclusive.[12][18]

Environmental Fate:

-

Soil: Mecoprop exhibits moderate persistence in soil, with reported half-lives typically ranging from 3 to 21 days.[1][2] The primary mechanism of dissipation is microbial biodegradation, which is significantly faster in aerobic topsoil compared to deeper, anaerobic soil layers or groundwater.[19][20]

-

Water: Due to its high mobility in many soil types, mecoprop has the potential to leach into groundwater.[1][2][19] Its presence is often monitored in water sources, particularly in agricultural regions.[19]

-

Ecotoxicology: The compound is considered harmful to aquatic organisms.[12] Its toxicity to non-target species is generally low.

| Table 3: Summary of Ecotoxicological Data | |

| Organism Type | Toxicity Finding |

| Birds (Bobwhite Quail) | Practically non-toxic (Oral LD₅₀: 700 mg/kg)[8] |

| Fish (Rainbow Trout) | Virtually non-toxic (LC₅₀ 96h: 124 ppm)[2][8] |

| Aquatic Invertebrates | Data lacking, but runoff is a concern[2] |

| Bees | Not toxic to bees[8] |

Conclusion

The mechanism of action of 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) is a classic example of targeted biochemical disruption. By acting as a persistent mimic of the natural plant hormone auxin, it effectively hijacks the auxin signaling pathway. This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled activation of auxin-responsive genes. The resulting physiological chaos, characterized by unsustainable growth, leads to the death of susceptible broadleaf weeds. This high degree of selectivity and systemic action has established mecoprop as an indispensable tool in weed management. A thorough understanding of its molecular pathway, coupled with an awareness of its environmental behavior, is essential for its responsible and effective application in both agricultural and non-agricultural settings.

References

- Grokipedia. Mecoprop.

- Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page.

- Beyond Pesticides.

- Statewide IPM Program.

- The Green Thumb 2.0. 2,4-D and Mecoprop-p and Dicamba – Oh My!.

- PubMed.

- GOV.UK.

- GeoScienceWorld. A review of mecoprop attenuation in the subsurface | Quarterly Journal of Engineering Geology and Hydrogeology.

- Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP.

- Benchchem. The Herbicidal Activity of Mecoprop-P: A Technical Guide.

- Benchchem.

- N

- EXTOXNET PIP. MECOPROP.

- World Health Organiz

- New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.

- International Chemical Safety Cards (ICSCs). ICSC 0055 - MECOPROP.

- Wikipedia. Mecoprop.

- PubChem. Mecoprop | C10H11ClO3 | CID 7153.

- PubMed Central. Chemical Biology in Auxin Research.

- Herbicide Symptoms Tool. Synthetic Auxins.

- Biology Discussion. Synthetic Auxins in Plants (With Diagram).

- PubMed. Synthetic auxin herbicides: finding the lock and key to weed resistance.

- Guidechem. MECOPROP-P 16484-77-8 wiki.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

- 5. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 9. Page loading... [guidechem.com]

- 10. Mecoprop - Wikipedia [en.wikipedia.org]

- 11. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. cdn.who.int [cdn.who.int]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide: Distinguishing 2-(4-Methylphenoxy)propanoic Acid from the Herbicide Mecoprop

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the critical distinction between 2-(4-Methylphenoxy)propanoic acid and the widely used herbicide, Mecoprop. While structurally similar, these are distinct chemical entities. The defining difference is the presence of a chlorine atom on the phenyl ring of Mecoprop, which is absent in 2-(4-Methylphenoxy)propanoic acid. Mecoprop, chemically designated as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide valued for its efficacy against broadleaf weeds.[1][2][3] Its biological activity is primarily attributed to its (R)-enantiomer, known as Mecoprop-P. This guide provides a comprehensive analysis of Mecoprop's chemical properties, its stereospecific mechanism of action as a synthetic auxin, and its application in agriculture and turf management.

Chemical Identity and Nomenclature: A Tale of Two Molecules

A frequent point of confusion arises from the structural similarity between 2-(4-Methylphenoxy)propanoic acid and Mecoprop. However, a detailed examination of their chemical structures and nomenclature reveals they are not the same.

Mecoprop , also known as MCPP, is the common name for the herbicide with the IUPAC name (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid.[4] The presence of a chlorine atom at the 4-position of the phenyl ring is a key structural feature. In contrast, 2-(4-Methylphenoxy)propanoic acid lacks this chlorine substituent. This seemingly minor difference significantly alters the molecule's chemical properties and biological activity, rendering 2-(4-Methylphenoxy)propanoic acid ineffective as a commercial herbicide.

The following table summarizes the key identifiers for Mecoprop, its herbicidally active enantiomer Mecoprop-P, and the distinct compound 2-(4-Methylphenoxy)propanoic acid.

| Property | Mecoprop (Racemic) | Mecoprop-P ((R)-enantiomer) | 2-(4-Methylphenoxy)propanoic acid |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | (R)-2-(4-Chloro-2-methylphenoxy)propanoic acid | 2-(4-Methylphenoxy)propanoic acid |

| Common Names | Mecoprop, MCPP, Mechlorprop | MCPP-P, Duplosan KV | - |

| CAS Number | 93-65-2, 7085-19-0 (acid)[4][5][6][7][8][9] | 16484-77-8[10][11] | 938-94-3[12] |

| Molecular Formula | C₁₀H₁₁ClO₃[1][7][13] | C₁₀H₁₁ClO₃[11][14] | C₁₀H₁₂O₂[12] |

| Molecular Weight | 214.65 g/mol [7] | 214.65 g/mol [14] | 164.20 g/mol [12] |

| Key Structural Feature | Chlorine at 4-position of phenyl ring | Chlorine at 4-position of phenyl ring | No chlorine on phenyl ring |

The Significance of Stereoisomerism in Herbicidal Activity

Mecoprop is a chiral molecule and is commercially produced as a racemic mixture, meaning it contains equal amounts of two stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.[4][14] It is a well-established principle in pharmacology and agrochemistry that stereoisomers can exhibit markedly different biological activities. In the case of Mecoprop, the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer , which is referred to as Mecoprop-P (the 'P' stands for 'Plus', referring to its dextrorotatory optical activity).[4][10][14] The (S)-enantiomer is considered biologically inactive.[15]

The development of manufacturing processes to produce enantiomerically pure Mecoprop-P has been a significant advancement.[16] Formulations containing only the active (R)-enantiomer allow for a reduction in the total amount of herbicide applied to the environment while maintaining or enhancing efficacy, thereby reducing the potential for off-target effects and metabolic load on the ecosystem.

Figure 2: Simplified signaling pathway of Mecoprop-P as a synthetic auxin.

Synthesis and Formulation

The industrial synthesis of Mecoprop typically begins with the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. [13]This intermediate is then reacted with a propionic acid derivative, such as 2-chloropropionic acid, under basic conditions to form the racemic mixture of Mecoprop. [13]To produce Mecoprop-P, a chiral resolution step, such as crystallization or chromatography, is employed to separate the (R)- and (S)-enantiomers. [14]

Figure 3: General workflow for the synthesis of Mecoprop-P.

Mecoprop is available in various formulations, including soluble concentrates, emulsifiable concentrates, and granules. [3]It is frequently combined with other synthetic auxin herbicides like 2,4-D and dicamba to broaden the spectrum of controlled weeds. [4][17]

Analytical Methodologies

For research and quality control, the quantification and identification of Mecoprop and its enantiomers are crucial. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a standard method for the analysis of Mecoprop in various matrices, including environmental samples and commercial formulations. Chiral chromatography columns are necessary to separate and quantify the individual (R)- and (S)-enantiomers.

Conclusion

References

- EXTOXNET PIP. (1995). MECOPROP. Extension Toxicology Network.

- University of Hertfordshire. Mecoprop (Ref: RD 4593). AERU.

- National Institute of Standards and Technology. Mecoprop. NIST WebBook.

- Grokipedia. Mecoprop.

- Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page.

- Santa Cruz Biotechnology. Mecoprop.

- YouTube. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control.

- Wikipedia. Mecoprop.

- Sigma-Aldrich. Mecoprop-P PESTANAL®, analytical standard.

- The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My!.

- PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid.

- Benchchem. (2025). The Herbicidal Activity of Mecoprop-P: A Technical Guide.

- PubChem. Mecoprop.

- AERU. Mecoprop-P (Ref: BAS 037H). University of Hertfordshire.

- Guidechem. MECOPROP-P 16484-77-8 wiki.

- PubChem. Mecoprop-P.

- ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2.

- ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2.

- Pacific Northwest Pest Management Handbooks. Mecoprop, MCPP.

- ChemicalBook. 2-(4-Methylphenyl)propanoic acid synthesis.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. youtube.com [youtube.com]

- 4. Mecoprop - Wikipedia [en.wikipedia.org]

- 5. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 6. Mecoprop [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [amp.chemicalbook.com]

- 9. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 14. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 15. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

Introduction: Synthetic Mimics of a Master Growth Hormone

An In-Depth Technical Guide to the Auxin-Like Activity of Phenoxypropanoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Phenoxypropanoic acids represent a significant class of synthetic auxins, chemicals that structurally and functionally mimic the primary plant hormone, indole-3-acetic acid (IAA).[1] First discovered for their potent herbicidal properties, these compounds, including well-known examples like Dichlorprop (2,4-DP) and Mecoprop (MCPP), have been instrumental in agriculture for controlling broadleaf weeds.[1][2][3] Their efficacy stems from their ability to hijack the plant's natural auxin signaling pathway, leading to uncontrolled and lethal growth.[4] Unlike the endogenous IAA, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like phenoxypropanoic acids persist within the plant, causing a sustained and catastrophic disruption of normal developmental processes.[5]

This guide provides a detailed examination of the molecular mechanisms underpinning the auxin-like activity of phenoxypropanoic acids. It offers field-proven insights into their structure-activity relationships and presents robust, self-validating protocols for their experimental assessment. This document is intended to serve as a comprehensive resource for researchers investigating plant hormone signaling, developing novel herbicides, or exploring the broader applications of synthetic growth regulators.

The Core Auxin Signaling Pathway: A Primer on Natural Regulation

To comprehend how phenoxypropanoic acids function, one must first understand the elegant molecular machinery they exploit. The canonical nuclear auxin signaling pathway is a short, direct route from hormone perception to transcriptional response, built upon three core protein families.

-

TIR1/AFB Receptors: These F-box proteins are the substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] They serve as the primary nuclear receptors for auxin.

-

Aux/IAA Repressors: These are short-lived transcriptional repressor proteins. In the absence of auxin, they bind to and inhibit the activity of Auxin Response Factors.[7]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.

At low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes.[8] When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting a direct physical interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6] This binding event tags the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the expression of a wide array of genes that control cell division, expansion, and differentiation.[8]

Caption: The core TIR1/AFB-dependent auxin signaling pathway.

Mechanism of Action: Molecular Hijacking by Phenoxypropanoic Acids

Phenoxypropanoic acids function as potent auxin mimics because their molecular structure allows them to fit into the auxin-binding pocket of the TIR1/AFB receptors.[1] This binding initiates the same cascade of events as the natural hormone IAA but with devastating consequences for the plant due to its persistence.

The process unfolds as follows:

-

Receptor Binding: The phenoxypropanoic acid molecule enters the nucleus and binds to the TIR1/AFB receptor, effectively activating it.[9]

-

Enhanced Repressor Interaction: Just like IAA, the synthetic auxin stabilizes the interaction between the TIR1/AFB-SCF complex and an Aux/IAA repressor protein.[6]

-

Constitutive Repressor Degradation: Because phenoxypropanoic acids are not easily metabolized by the plant, they cause continuous targeting and degradation of Aux/IAA repressors.[5]

-

Uncontrolled Gene Activation: The persistent removal of Aux/IAA repressors leads to the sustained activation of ARF transcription factors.

-

Physiological Disruption: This results in the massive, uncontrolled expression of growth-promoting genes.[2] The plant experiences abnormal cell division and elongation, leading to characteristic symptoms like leaf epinasty (downward curling), stem twisting, and vascular tissue damage, ultimately culminating in the plant "growing to death".[4]

Structure-Activity Relationships (SAR)

The auxin-like activity of phenoxypropanoic acids is highly dependent on their specific chemical structure. Decades of research have elucidated several key features required for potent activity.

| Structural Feature | Importance for Auxin-Like Activity | Example & Notes |

| Aromatic Ring System | Essential for binding to the receptor. The phenoxy group is a common scaffold. | Substitutions on the ring (e.g., chlorine, methyl groups) are critical. For example, the chlorine atoms at positions 2 and 4 in Dichlorprop significantly enhance its herbicidal activity.[1][2] |

| Carboxylic Acid Group | A negatively charged carboxyl group (or a group that can be metabolized to one) is required for interaction with the receptor and for inducing the physiological response.[10] | The propanoic acid side chain provides the necessary acidic function. |

| Linker Chain | The ether linkage and the length of the side chain create the correct spatial distance between the aromatic ring and the carboxyl group, which is crucial for fitting into the receptor's binding pocket. | |

| α-Methyl Group | The addition of a methyl group to the alpha-carbon of the propanoic acid side chain (creating dichlorprop from 2,4-D, for instance) creates a chiral center.[1] | This chirality has profound implications for biological activity. |